molecular formula C13H19N B13416975 N-Ethyl-N-(4-vinylbenzyl)ethanamine

N-Ethyl-N-(4-vinylbenzyl)ethanamine

Cat. No.: B13416975
M. Wt: 189.30 g/mol
InChI Key: XESULCZVWZVTFC-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-vinylbenzyl)ethanamine is an organic compound with the chemical formula C13H19N. It is a tertiary amine with a vinylbenzyl group attached to the nitrogen atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-(4-vinylbenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the alkylation of N-ethyl ethanamine with 4-vinylbenzyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-vinylbenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts.

    Substitution: The vinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Ethyl-substituted amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Ethyl-N-(4-vinylbenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-vinylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylbenzyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylamine: A simpler tertiary amine without the vinylbenzyl group.

    N-Ethyl-N-(4-nitrobenzyl)ethanamine: Contains a nitro group instead of a vinyl group.

    N-Ethyl-N-(4-methylbenzyl)ethanamine: Contains a methyl group instead of a vinyl group.

Uniqueness

N-Ethyl-N-(4-vinylbenzyl)ethanamine is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-ethylethanamine

InChI

InChI=1S/C13H19N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3

InChI Key

XESULCZVWZVTFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C=C

Origin of Product

United States

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